Cas no 422-63-9 (2,2,3,3,3-pentafluoropropane-1,1-diol)

422-63-9 structure
Nombre del producto:2,2,3,3,3-pentafluoropropane-1,1-diol
Número CAS:422-63-9
MF:C3H3F5O2
Megavatios:166.046738862991
MDL:MFCD00792902
CID:82287
PubChem ID:67913
2,2,3,3,3-pentafluoropropane-1,1-diol Propiedades químicas y físicas
Nombre e identificación
-
- pentafluoropropionaldehyde hydrate
- Pentafluoropropionaldehyde hydrate, tech.
- 1H-Pentafluoropropane-1,1-diol
- 1H-Perfluoropropane-1,1-diol
- 2,2,3,3,3-pentafluoro-1,1-propanediol
- 2,2,3,3,3-pentafluoro-1-propanediol
- 2,2,3,3,3-Pentafluoropropanal acetal
- 2,2,3,3,3-pentafluoropropanal hydrate
- 2,2,3,3,3-pentafluoro-propane-1,1-diol
- 2,2,3,3,3-Pentafluor-propan-1,1-diol
- pentafluoropropioaldehyde hydrate
- PENTAFLUOROPROPIONALDEHYDE MONOHYDRATE
- perfluoropropionaldehyde hydrate
- 2,2,3,3,3-pentafluoropropane-1,1-diol
- 1,1-Propanediol, 2,2,3,3,3-pentafluoro-
- Brn 1748905
- Einecs 207-020-0
- 2,2,3,3,3-Pentafluoropropane-1,1,-diol, Pefluoropropanal hydrate, 2,2,3,3,3-Pentafluoropropanal hydrate, Pentafluoropropionaldehyde hydrate
- 1H-Pentafluoropropane-1,1-diol, Pefluoropropanal hydrate, 2,2,3,3,3-Pentafluoropropanal hydrate, Pentafluoropropionaldehyde hydrate
-
- MDL: MFCD00792902
- Renchi: 1S/C3H3F5O2/c4-2(5,1(9)10)3(6,7)8/h1,9-10H
- Clave inchi: BQAOCAJBGDDVSL-UHFFFAOYSA-N
- Sonrisas: C(O)(O)C(F)(F)C(F)(F)F
- Brn: 1705233
Atributos calculados
- Calidad precisa: 166.00500
- Masa isotópica única: 166.00532
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 117
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 40.5
Propiedades experimentales
- Color / forma: Not available
- Denso: 1.4723 (estimate)
- Punto de fusión: 50-54℃
- Punto de ebullición: 214.6 °C at 760 mmHg
- Punto de inflamación: 83.6 °C
- índice de refracción: 1.3220
- PSA: 26.30000
- Logp: 1.31860
- Disolución: Not available
- PKA: 10.20±0.41(Predicted)
2,2,3,3,3-pentafluoropropane-1,1-diol Información de Seguridad
2,2,3,3,3-pentafluoropropane-1,1-diol Datos Aduaneros
- Código HS:2905590090
- Datos Aduaneros:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2,3,3,3-pentafluoropropane-1,1-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704062-1.0g |
2,2,3,3,3-pentafluoropropane-1,1-diol |
422-63-9 | 93% | 1g |
$51.0 | 2023-06-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264008A-25 g |
Pentafluoropropionaldehyde hydrate, tech, |
422-63-9 | 25g |
¥5,001.00 | 2023-07-10 | ||
Enamine | EN300-1704062-25.0g |
2,2,3,3,3-pentafluoropropane-1,1-diol |
422-63-9 | 93% | 25g |
$794.0 | 2023-06-04 | |
Enamine | EN300-1704062-1g |
2,2,3,3,3-pentafluoropropane-1,1-diol |
422-63-9 | 93% | 1g |
$51.0 | 2023-09-20 | |
Aaron | AR003UAP-25g |
PENTAFLUOROPROPIONALDEHYDE HYDRATE |
422-63-9 | 93% | 25g |
$1117.00 | 2023-12-13 | |
Aaron | AR003UAP-10g |
PENTAFLUOROPROPIONALDEHYDE HYDRATE |
422-63-9 | 93% | 10g |
$522.00 | 2023-12-13 | |
1PlusChem | 1P003U2D-1g |
PENTAFLUOROPROPIONALDEHYDE HYDRATE |
422-63-9 | 95% | 1g |
$94.00 | 2025-02-20 | |
1PlusChem | 1P003U2D-25g |
PENTAFLUOROPROPIONALDEHYDE HYDRATE |
422-63-9 | 98% | 25g |
$1042.00 | 2024-05-02 | |
Enamine | EN300-1704062-5g |
2,2,3,3,3-pentafluoropropane-1,1-diol |
422-63-9 | 93% | 5g |
$203.0 | 2023-09-20 | |
A2B Chem LLC | AB78133-500mg |
Pentafluoropropionaldehyde hydrate |
422-63-9 | 93% | 500mg |
$78.00 | 2023-12-30 |
2,2,3,3,3-pentafluoropropane-1,1-diol Literatura relevante
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
422-63-9 (2,2,3,3,3-pentafluoropropane-1,1-diol) Productos relacionados
- 215858-32-5(1,1-Propanediol,2,2,3,3-tetrafluoro-)
- 422-06-0(Propanal,2,2,3,3,3-pentafluoro-)
- 2227787-64-4(rac-ethyl (3R,4S)-4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylate)
- 2766873-00-9(Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate)
- 1803790-15-9(2,3-Difluoro-4-(difluoromethoxy)benzamide)
- 946228-27-9(N-(3-methoxyphenyl)methyl-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide)
- 886762-74-9(1-Naphthalenamine,5,7-dichloro-1,2,3,4-tetrahydro-)
- 2361634-92-4(7-Isoquinolinecarboxylic acid, 6-fluoro-)
- 944317-54-8(4-Methyl-6-(trifluoromethyl)pyridin-3-amine)
- 1219905-32-4(1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-4-(propan-2-yl)phenoxyethan-1-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:422-63-9)2,2,3,3,3-pentafluoropropane-1,1-diol

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):261.0/910.0